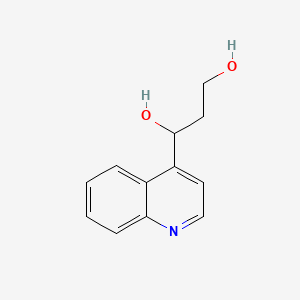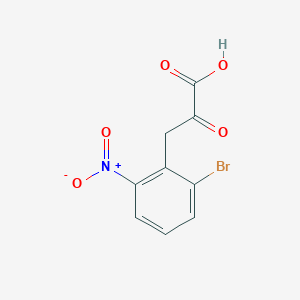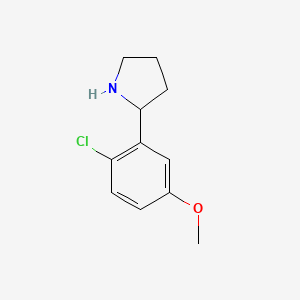
(S)-1-(4-Quinolyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Quinolyl)-1,3-propanediol is a chiral compound that features a quinoline moiety attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Quinolyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-quinolinecarboxaldehyde and (S)-1,3-propanediol.
Condensation Reaction: The aldehyde group of 4-quinolinecarboxaldehyde reacts with the hydroxyl group of (S)-1,3-propanediol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Quinolyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
(S)-1-(4-Quinolyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Quinolyl)-1,3-propanediol: The enantiomer of (S)-1-(4-Quinolyl)-1,3-propanediol with similar chemical properties but different biological activity.
4-Quinolylmethanol: A simpler compound with a quinoline moiety attached to a methanol group.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a quinoline moiety and a propanediol backbone. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-quinolin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-12(15)10-5-7-13-11-4-2-1-3-9(10)11/h1-5,7,12,14-15H,6,8H2 |
InChI Key |
ZJAOGDASDPKLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)










